Nucleósidos e nucleotídeos análogos

Nucleoside and nucleotide analogues represent a class of compounds that are synthetic versions of natural nucleosides and nucleotides, which play crucial roles in DNA and RNA synthesis. These analogues are widely used in the pharmaceutical industry for their potential as antiviral and anticancer agents. They often differ from their natural counterparts by having modified sugar or base structures, thereby altering their biological activities while retaining some critical functions necessary for therapeutic applications.

Nucleoside analogues can be incorporated into DNA or RNA during replication, leading to premature termination of the chain or incorporation of mismatched bases, which interfere with viral or cancer cell proliferation. Common examples include acyclovir and ganciclovir, used in treating herpes simplex virus infections, and antiretroviral drugs like lamivudine for HIV therapy.

Nucleotide analogues typically contain a nucleoside plus a phosphate group, enhancing their ability to compete with natural substrates in the cell. Examples include tenofovir disoproxil fumarate (TDF), which is used as an antiretroviral agent by inhibiting reverse transcriptase enzymes.

These compounds are carefully designed to optimize efficacy and minimize toxicity, making them essential tools in modern medicine for treating a wide range of diseases.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

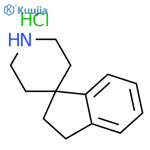

|

Lamivudine Acid-13C,15N2 | 1391052-30-4 | C8H9N3O4S |

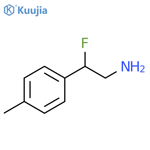

|

Entecavir-13C2,15N | 1329796-53-3 | C12H15N5O3 |

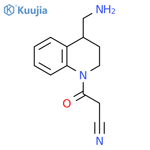

|

Unii-2W14ED8vli | 1613530-10-1 | C10H14N2O6 |

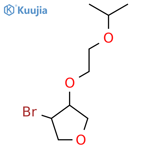

|

1-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 26638-87-9 | C10H12N2O4 |

|

6-Chloro-7-2,3,5-tris-O-(phenylmethyl)-β-D-arabinofuranosyl-7H-purin-2-amine | 120595-73-5 | C31H30ClN5O4 |

|

Methylphenyl Entecavir DimethylhydroxySilane | 701278-12-8 | C21H27N5O3Si |

|

Guanosine Impurity 11 | 237399-27-8 | C10H12FN5O4 |

|

Carbovir | 118353-05-2 | C11H13N5O2 |

|

4-Dehydroxy-4-dimethylphenylsilyl Entecavir | 701278-07-1 | C20H25N5O2Si |

|

6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI) | 131043-40-8 | C11H14FN5O3 |

Literatura Relacionada

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

Fornecedores recomendados

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados